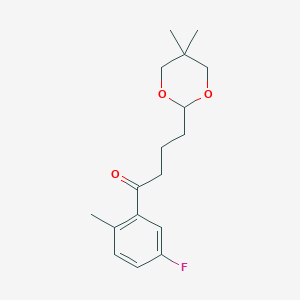

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylbutyrophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5’-fluoro-2’-methylbutyrophenone” is likely to be an organic compound given its structure. It contains a dioxane ring, which is a six-membered ring with two oxygen atoms . The presence of the dimethyl groups indicates that there are two methyl groups attached to the same carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dioxane ring provides a rigid structure, and the various substituents (the fluorine, methyl, and phenone groups) would be arranged around this ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The dioxane ring is relatively stable but can be cleaved under acidic or basic conditions. The fluorine atom is highly electronegative, which could make the compound susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s polarity, affecting its solubility and boiling point .Scientific Research Applications

Synthesis and Applications in Organic Chemistry :

- Stepwise Synthesis for Plastic Solar Cells : This compound has been used in the stepwise unidirectional synthesis of oligophenylenevinylenes (OPVs), which are then utilized as active materials in photovoltaic cells. These cells show conversion efficiencies in the range of 0.5-1% when blended with the soluble C(60) derivative PCBM (M. Jørgensen & F. Krebs, 2005).

- Synthesis of Luminophores Derived from Fluorinated Biphenyls : Procedures have been developed for the synthesis of luminophores that show strong luminescence in the crystalline state and in solution, using derivatives of this compound (V. Olkhovik et al., 2008).

Medicinal Chemistry and Drug Development :

- Synthesis of Progesterone Receptor Modulators : Research in this area explores the synthesis and structure-activity relationship (SAR) of progesterone receptor modulators, which have potential applications in female healthcare, including contraception and the treatment of certain breast cancers (A. Fensome et al., 2008).

- Development of Anti-inflammatory Agents : The compound has been used to synthesize novel anti-inflammatory drugs. The synthesized agents significantly inhibited the development of inflammation in mice, showing higher anti-inflammatory activity than aspirin in some cases (Xiangmin Li et al., 2008).

Materials Science and Catalysis :

- Catalysis in Glycerol Conversion : This compound is involved in acid-catalyzed condensations of glycerol with various aldehydes and acetals, transforming glycerol into potential platform chemicals (J. Deutsch et al., 2007).

- Synthesis of Xanthene Derivatives : A novel procedure for synthesizing 1,8-dioxo-octahydro-xanthenes using this compound in a one-pot condensation has been applied. This process demonstrated advantages like good yields, simple operation, and inexpensive catalyst (M. R. P. Heravi, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FO3/c1-12-7-8-13(18)9-14(12)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYODZVVRFMPIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)CCCC2OCC(CO2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646011 |

Source

|

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-96-9 |

Source

|

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)

![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)

![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)